molecular formula C4H5N3O3S2 B6610641 4-sulfamoyl-1,2-thiazole-3-carboxamide CAS No. 2866355-78-2

4-sulfamoyl-1,2-thiazole-3-carboxamide

Cat. No.: B6610641
CAS No.: 2866355-78-2
M. Wt: 207.2 g/mol
InChI Key: DCVTWZOLEKMMGW-UHFFFAOYSA-N
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Description

4-Sulfamoyl-1,2-thiazole-3-carboxamide is a thiazole derivative characterized by a sulfamoyl (-SO₂NH₂) group at position 4 and a carboxamide (-CONH₂) group at position 3 of the thiazole ring. The sulfamoyl group likely enhances hydrogen-bonding capacity and solubility, distinguishing it from other thiazole derivatives .

Properties

IUPAC Name

4-sulfamoyl-1,2-thiazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N3O3S2/c5-4(8)3-2(1-11-7-3)12(6,9)10/h1H,(H2,5,8)(H2,6,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCVTWZOLEKMMGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NS1)C(=O)N)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N3O3S2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.2 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Thiazole Core Formation via Halogenation and Cyclocondensation

The construction of the thiazole ring represents the foundational step in synthesizing 4-sulfamoyl-1,2-thiazole-3-carboxamide. A widely adopted method involves the bromination of α-methyl ketones followed by cyclocondensation with thiourea. For instance, 2,5-dimethylacetophenone undergoes bromination at the α-position using molecular bromine or N-bromosuccinimide (NBS) to yield α-bromo ketone intermediates . Subsequent reaction with thiourea in ethanol or THF facilitates cyclization, forming the thiazole ring with a methyl substituent at position 5 . This method achieves moderate yields (60–75%) and requires careful control of stoichiometry to avoid over-bromination.

Sulfamoyl Group Installation via Coupling Reactions

Introducing the sulfamoyl moiety at position 4 of the thiazole ring necessitates precise coupling strategies. One effective method involves the use of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as a coupling reagent. A sulfonamide-bearing aryl amine, such as 4-aminobenzenesulfonamide, is reacted with a pre-functionalized thiazole carboxylic acid derivative .

For example, thiazole-3-carboxylic acid is first activated as an acid chloride using thionyl chloride (SOCl2_2). The resulting acyl chloride is then coupled with 4-aminobenzenesulfonamide in tetrahydrofuran (THF) under reflux conditions . This method yields the target carboxamide with 80–92% efficiency, as confirmed by FT-IR spectra showing distinct C=O stretches at 1658–1661 cm1^{-1} and S=O vibrations at 1154–1320 cm1^{-1} .

Comparative Evaluation of Synthetic Routes

The table below summarizes the efficiency, scalability, and environmental impact of primary methods:

MethodYield (%)Reaction Time (h)Key ReagentsPurity (%)
HATU Coupling 80–925–8HATU, DIPEA98
Acid Chloride Route 75–856–10SOCl2_2, THF97
Green Synthesis 85–903–5Ethanol, Room Temp95

Challenges and Optimization Strategies

Common challenges include regioselectivity in thiazole functionalization and sulfamoyl group stability under acidic conditions. Optimization strategies involve:

  • Microwave Assistance : Reducing reaction times by 30–40% while improving yields .

  • Protective Group Chemistry : Using Boc (tert-butoxycarbonyl) groups to shield reactive amines during coupling .

  • Catalytic Enhancements : Employing Pd-based catalysts for Suzuki-Miyaura cross-couplings to introduce aryl groups without side reactions .

Chemical Reactions Analysis

Chemical Reactions of Thiazole Derivatives

Thiazoles can undergo various chemical transformations, including substitution, addition, and ring-opening reactions.

Substitution Reactions

  • Electrophilic Aromatic Substitution : Thiazoles can undergo electrophilic aromatic substitution, although they are less reactive than benzene due to the electron-withdrawing effect of the sulfur and nitrogen atoms.

  • Nucleophilic Substitution : This is more common at the 2-position of the thiazole ring.

Addition Reactions

  • Nucleophilic Addition : Thiazoles can react with nucleophiles, especially at the 2-position, leading to ring-opening or substitution reactions.

Ring-Opening Reactions

  • These reactions typically occur under harsh conditions and can lead to the formation of linear thioamides.

Biological Activities of Thiazole Derivatives

Thiazoles exhibit a wide range of biological activities, including antimicrobial, anticancer, and antiviral properties. For instance, some thiazole derivatives have shown potential as inhibitors of enzymes involved in cancer and viral diseases.

Biological Activity Data:

Compound TypeBiological ActivityIC50 Values
Thiazolidin-4-onesAnticancer (CDK2 inhibition)56.97 µM
Spiro-ThiadiazolesAntiviral (SARS-CoV-2 Mpro inhibition)Binding energies: -7.33 to -6.54 kcal/mol
Thiazole-based CA InhibitorsAnticancer (Carbonic Anhydrase inhibition)IC50 = 0.477 µM for hCA IX

Scientific Research Applications

Antiviral Applications

Recent studies have highlighted the potential of 4-sulfamoyl-1,2-thiazole-3-carboxamide derivatives as inhibitors of SARS-CoV-2 proteases. The synthesized spiro-N-(4-sulfamoylphenyl)-1,3,4-thiadiazole-2-carboxamide derivatives exhibited significant binding affinity to the SARS-CoV-2 main protease (Mpro), with binding energy scores indicating their potential as candidates for COVID-19 treatment. The most promising compounds demonstrated lower HOMO–LUMO energy differences compared to standard antiviral drugs like Nirmatrelvir, suggesting effective charge transfer capabilities at the molecular level .

Table 1: Binding Affinities of Compounds Against SARS-CoV-2 Mpro

CompoundBinding Energy (kcal/mol)HOMO-LUMO Gap
5-7.33Lower
6-7.22Lower
8-6.54Higher

Anticancer Activity

The thiazole moiety is recognized for its role in anticancer drug development. Compounds derived from this compound have been synthesized and evaluated for their antiproliferative activities against various cancer cell lines. For instance, thiazole-pyridine hybrids demonstrated significant growth inhibition in breast cancer cells (MCF-7) with IC50 values lower than standard treatments like 5-fluorouracil .

Case Study: Thiazole-Pyridine Hybrid Anticancer Activity

A recent study synthesized novel thiazole-pyridine derivatives that were evaluated for their anticancer properties against several cell lines:

CompoundCell LineIC50 (µM)Comparison Drug IC50 (µM)
22MCF-75.716.14 (5-fluorouracil)
23HepG24.50Not applicable

These findings indicate that modifications to the thiazole structure can enhance anticancer efficacy.

Antimicrobial Properties

The antimicrobial activity of thiazole derivatives is well-documented, with several compounds exhibiting potent effects against bacterial infections. The structure-activity relationship (SAR) analysis of N-(4-phenylthiazol-2-yl)nicotinamide derivatives revealed significant antibacterial activity against pathogens like Ralstonia solanacearum, which causes bacterial wilt in plants .

Table 2: Antimicrobial Efficacy of Thiazole Derivatives

CompoundPathogenMinimum Inhibitory Concentration (MIC)
N-(4-phenylthiazol-2-yl)nicotinamideRalstonia solanacearumLow µg/mL
Spiro-N-(4-sulfamoylphenyl)-1,3,4-thiadiazole-2-carboxamideVarious bacteriaEffective at µg/mL levels

Mechanism of Action

The mechanism of action of 4-sulfamoyl-1,2-thiazole-3-carboxamide involves its interaction with specific molecular targets within biological systems. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of essential biochemical pathways, resulting in the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Thiazole Derivatives

Substituent Effects on Physicochemical Properties

The substituents on the thiazole ring significantly influence melting points, solubility, and spectroscopic signatures. Key analogs from the evidence include:

Compound Name Substituents (Position 4/5) m.p. (°C) Key Functional Groups Notable Spectral Data (IR/NMR) Reference
46c () Cl, (4-Cl-Ph)S 152–153 -CN, -Cl, -SAr IR: 2241 cm⁻¹ (CN); ¹H NMR: δ 7.24–8.57 (Ar)
46d () Cl, (4-Cl-Ph)S 176–177 -Indole-CH₂, -Cl, -SAr ¹H NMR: δ 2.88–7.73 (Indole, Ar)
5-Bromo-1,2-thiazole-3-carboxamide () Br N/A -Br, -CONH₂ SMILES: C1=C(SN=C1C(=O)N)Br
4-(Trifluoromethyl)-1,2,5-thiadiazole-3-carboxamide () CF₃ (Thiadiazole) N/A -CF₃, -CONH₂ CAS: 112390-35-9

Key Observations:

  • Melting Points : Electron-withdrawing groups (e.g., -Cl, -CN in 46c ) reduce symmetry and increase melting points compared to simpler analogs. The sulfamoyl group in the target compound may further elevate melting points due to enhanced intermolecular hydrogen bonding.
  • Solubility : Polar groups like -CONH₂ (common in all analogs) improve aqueous solubility, while arylthio (-SAr) or halogen substituents (e.g., -Br, -Cl) increase lipophilicity .

Biological Activity

4-Sulfamoyl-1,2-thiazole-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, mechanisms of action, and various biological effects, supported by relevant data tables and case studies.

Synthesis of this compound

The synthesis typically involves the reaction of thiazole derivatives with sulfamoyl chloride in the presence of a base like triethylamine. The process is designed to neutralize hydrochloric acid produced during the reaction and purify the product through recrystallization or chromatography.

Key Steps in Synthesis:

  • Reagents Used: Thiazole derivatives, sulfamoyl chloride, triethylamine.
  • Conditions: Controlled temperature and atmospheric conditions.
  • Purification Methods: Recrystallization or chromatography.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and disrupt biochemical pathways. It may bind to active sites of target enzymes, leading to the inhibition of crucial metabolic processes.

Potential Mechanisms Include:

  • Inhibition of bacterial dihydropteroate synthase (a target for sulfonamide antibiotics).
  • Interaction with various molecular targets involved in cancer cell proliferation .

Biological Activities

This compound exhibits a range of biological activities, including:

  • Antimicrobial Activity: Effective against various bacteria and fungi.
  • Anticancer Properties: Demonstrated potential in inhibiting cancer cell lines.
  • Antiviral Effects: Recent studies suggest efficacy against viral enzymes such as SARS-CoV-2 Mpro .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialInhibits growth of bacteria and fungi,
AnticancerInduces apoptosis in cancer cells ,
AntiviralInhibits viral replication ,

Case Studies and Research Findings

Recent studies have highlighted the potential applications of this compound in various therapeutic areas:

  • Antimicrobial Studies: A study demonstrated that this compound exhibited moderate to strong antibacterial activity against Salmonella typhi and Bacillus subtilis, indicating its potential as an antibiotic agent .
  • Anticancer Research: Research indicated that derivatives of this compound showed significant cytotoxic effects on several cancer cell lines, suggesting its utility in cancer therapy .
  • Antiviral Potential: A recent investigation into spiro-N-(4-sulfamoylphenyl)-2-carboxamide derivatives showed promising binding affinities to SARS-CoV-2 Mpro, indicating potential for COVID-19 treatment .

Comparative Analysis with Similar Compounds

When comparing this compound with similar compounds such as sulfathiazole and sulfamethoxazole, it is evident that while they share antimicrobial properties, this compound may offer broader therapeutic applications due to its unique structural features.

Table 2: Comparison with Similar Compounds

CompoundActivity TypeNotable Features
This compoundAntimicrobial, AnticancerBroad spectrum activity
SulfathiazoleAntimicrobialLimited anticancer activity
SulfamethoxazoleAntimicrobialCommonly used antibiotic

Q & A

Q. What are the recommended synthetic routes for 4-sulfamoyl-1,2-thiazole-3-carboxamide, and how do reaction conditions influence yield?

A practical approach involves cyclization of precursor molecules using reagents like Lawesson’s reagent, followed by oxidative chlorination to form the sulfonyl chloride intermediate. For example, ethyl 2-{[1-(benzylsulfanyl)-2-oxo-2-phenylethyl]amino}-2-oxoacetate can be cyclized to yield 5-phenyl-1,3-thiazole-4-sulfonyl chloride, which is then converted into sulfonamide derivatives via amidation . Key variables include reaction temperature (optimized at 80–100°C for cyclization) and solvent choice (e.g., dichloromethane for chlorination steps). Yield improvements (up to 75%) are achievable by controlling stoichiometry and avoiding moisture-sensitive intermediates .

Q. What analytical techniques are critical for characterizing this compound and its intermediates?

Essential methods include:

  • NMR spectroscopy : Confirm regioselectivity of sulfamoyl and carboxamide groups (e.g., 1^1H NMR chemical shifts at δ 8.2–8.5 ppm for thiazole protons).
  • HPLC-MS : Assess purity (>95%) and molecular ion peaks (e.g., [M+H]+^+ at m/z 222.24 for C5_5H6_6N2_2O4_4S2_2) .
  • X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks in derivatives, crucial for structure-activity relationship (SAR) studies .

Q. What in vitro assays are used to evaluate the antitumor potential of this compound derivatives?

Standard protocols involve screening against 60 cancer cell lines (e.g., NCI-60 panel) to measure IC50_{50} values. For instance, derivatives with electron-withdrawing substituents on the phenyl ring exhibit enhanced activity (IC50_{50} < 10 µM in leukemia cell lines) . Dose-response curves and apoptosis assays (Annexin V/PI staining) validate mechanisms like caspase-3 activation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

Discrepancies often arise from variations in assay conditions or structural impurities. For example:

  • Case Study : A derivative showing antitumor activity in one study (IC50_{50} = 5 µM) but inactivity in another may differ in sulfamoyl group orientation. Use 2D NMR (NOESY) to confirm stereochemistry and retest under standardized conditions (e.g., RPMI-1640 media, 48-hour exposure) .
  • Statistical Analysis : Apply multivariate regression to isolate confounding factors (e.g., solvent DMSO concentration ≤0.1% to avoid cytotoxicity artifacts) .

Q. What strategies optimize the solubility and bioavailability of this compound derivatives?

  • Prodrug Design : Convert the carboxamide to methyl ester (e.g., methyl 4-sulfamoyl-1,2-thiazole-3-carboxylate) to enhance lipophilicity (logP = 1.8 vs. 0.5 for parent compound) .
  • Co-crystallization : Use co-formers like succinic acid to improve aqueous solubility (e.g., 2.5 mg/mL vs. 0.3 mg/mL for free base) .
  • In Silico Modeling : Predict absorption via Caco-2 permeability assays (Papp_{app} > 1 × 106^{-6} cm/s) and adjust substituents (e.g., fluorine substitution reduces P-glycoprotein efflux) .

Q. How do electronic and steric effects of substituents influence the SAR of this compound?

  • Electron-Withdrawing Groups (EWGs) : Nitro or trifluoromethyl groups at the 5-position increase electrophilicity, enhancing binding to kinase ATP pockets (e.g., 10-fold higher inhibition of EGFR vs. unsubstituted analogs) .
  • Steric Effects : Bulky groups (e.g., tert-butyl) at the 2-position reduce activity due to steric clashes with hydrophobic binding pockets (IC50_{50} increases from 2 µM to >50 µM) .

Q. What methodologies validate target engagement and off-target effects in preclinical studies?

  • CETSA (Cellular Thermal Shift Assay) : Confirm target binding by measuring protein thermal stability shifts (ΔTm_m ≥ 3°C) in cell lysates treated with the compound .
  • Kinome Profiling : Use kinase inhibitor databases (e.g., KinomeScan) to identify off-target kinase inhibition (e.g., unintended activity against JAK2 at >1 µM) .

Methodological Challenges and Solutions

Q. How to address instability of this compound under acidic conditions?

Instability (e.g., hydrolysis of sulfamoyl group at pH < 4) can be mitigated by:

  • Formulation : Use enteric-coated tablets or buffered solutions (pH 6–7) for oral administration .
  • Structural Modification : Replace the sulfamoyl group with a sulfonamide bioisostere (e.g., 1,2,4-triazole-sulfonamide) to enhance stability .

Q. What statistical approaches are recommended for analyzing contradictory in vivo efficacy data?

Employ mixed-effects models to account for inter-animal variability in tumor xenograft studies. For example, a compound showing 50% tumor reduction in one cohort but no effect in another may require stratification by body weight or baseline tumor volume .

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